molecular formula C18H21NO3 B269602 6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

Cat. No. B269602
M. Wt: 299.4 g/mol
InChI Key: FVLIFPAJCPBKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, also known as THNCA, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. THNCA belongs to the class of compounds known as cannabinoid receptor agonists, which are known to interact with the endocannabinoid system in the body.

Mechanism of Action

6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid acts as a cannabinoid receptor agonist, which means that it binds to and activates the CB1 and CB2 receptors in the body. The activation of these receptors leads to various physiological effects such as pain relief, appetite stimulation, and immune modulation. This compound has also been shown to have anti-inflammatory and neuroprotective properties, which may be useful in the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol, which are known to play a role in various physiological processes. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid in lab experiments is its specificity for the CB1 and CB2 receptors, which allows for the selective modulation of these receptors without affecting other signaling pathways. This compound is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents or surfactants.

Future Directions

There are several future directions for research on 6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid. One area of research is the development of more potent and selective cannabinoid receptor agonists based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as cancer, inflammatory bowel disease, and neurological disorders. Finally, further research is needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of this compound in the body.

Synthesis Methods

The synthesis of 6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid involves the reaction of cyclohex-3-ene-1-carboxylic acid with 5,6,7,8-tetrahydronaphthalen-2-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields this compound as a white crystalline solid, which can be purified using standard techniques such as recrystallization or chromatography.

Scientific Research Applications

6-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has been studied for its potential use in various scientific research applications, including its use as a tool compound to study the endocannabinoid system. This compound has been shown to interact with the CB1 and CB2 receptors in the body, which are known to play a role in various physiological processes such as pain sensation, appetite regulation, and immune function. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, inflammatory bowel disease, and neurological disorders.

properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

6-(5,6,7,8-tetrahydronaphthalen-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C18H21NO3/c20-17(15-7-3-4-8-16(15)18(21)22)19-14-10-9-12-5-1-2-6-13(12)11-14/h3-4,9-11,15-16H,1-2,5-8H2,(H,19,20)(H,21,22)

InChI Key

FVLIFPAJCPBKFM-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC(=C2)NC(=O)C3CC=CCC3C(=O)O

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)NC(=O)C3CC=CCC3C(=O)O

Origin of Product

United States

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